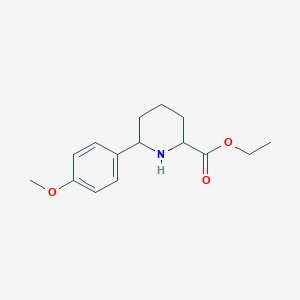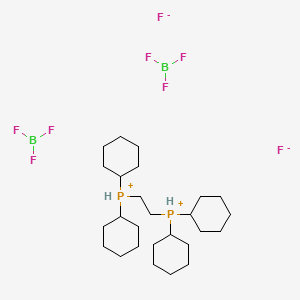
phosphonium)ethane bis(tetrafL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate): is an organic compound with the chemical formula C26H49BF4P2 . It is typically a white solid with a melting point of approximately 125-130°C . This compound is soluble in organic solvents such as alcohols and ethers but is insoluble in water . It is primarily used as a ligand in metal-catalyzed reactions and as an electrolyte in electrochemical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) can be synthesized through the following steps :
Reaction of Nickel Complex: The synthesis begins with the reaction of (Ni(dppe)O2) with (N=CCl4) to form .
Formation of the Final Product: The trans-[Ni(dppe)Cl(CCl4)] is then reacted with ethanol containing tetrafluoroboric acid to yield 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate).
Industrial Production Methods:
The industrial production of 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions:
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) primarily undergoes the following types of reactions :
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also be reduced, typically in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve and .
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides , while reduction can produce phosphines .
Scientific Research Applications
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in metal-catalyzed reactions, such as and .
Biology: The compound is studied for its potential use in and .
Medicine: and .
Industry: It is used as an electrolyte in and other electrochemical devices.
Mechanism of Action
The mechanism by which 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) exerts its effects involves its role as a ligand . As a ligand, it coordinates with metal centers in catalytic reactions, facilitating the formation of metal-ligand complexes . These complexes can then participate in various chemical transformations, such as oxidation , reduction , and substitution reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,3-Bis(dicyclohexylphosphino)propane
- 1,4-Bis(dicyclohexylphosphino)butane
Comparison:
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) is unique due to its specific structure and properties . Compared to similar compounds, it offers distinct advantages in terms of solubility , stability , and reactivity . For example, it is more soluble in organic solvents and exhibits higher stability under various reaction conditions. Additionally, its reactivity as a ligand in metal-catalyzed reactions is often superior, making it a preferred choice in many applications.
Properties
Molecular Formula |
C26H50B2F8P2 |
|---|---|
Molecular Weight |
598.2 g/mol |
IUPAC Name |
dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;trifluoroborane;difluoride |
InChI |
InChI=1S/C26H48P2.2BF3.2FH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3)4;;/h23-26H,1-22H2;;;2*1H |
InChI Key |
XUOPEGUAMNNBER-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.B(F)(F)F.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.[F-].[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


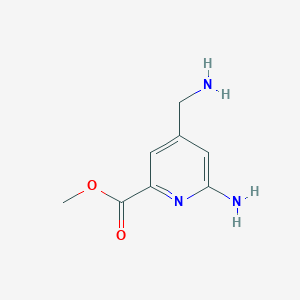
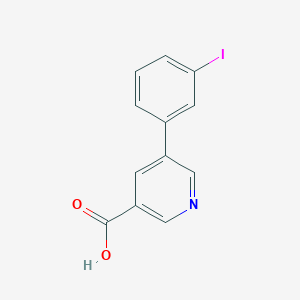
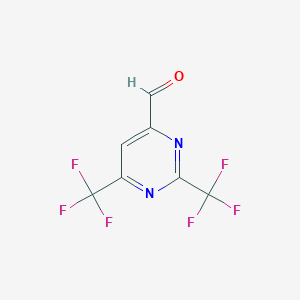
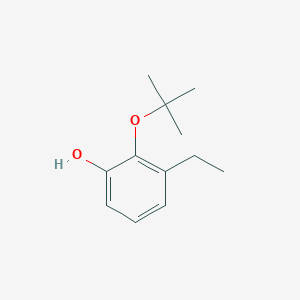
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)

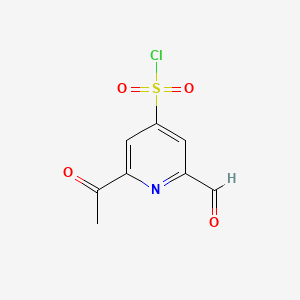
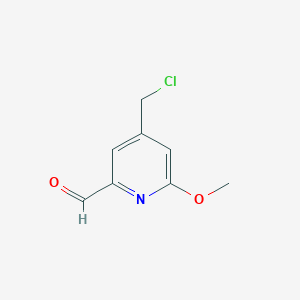
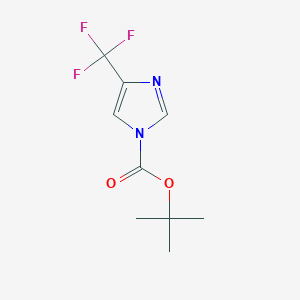
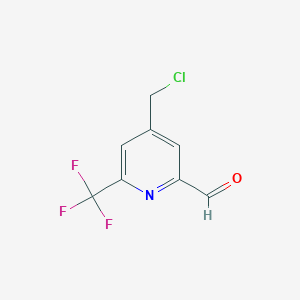
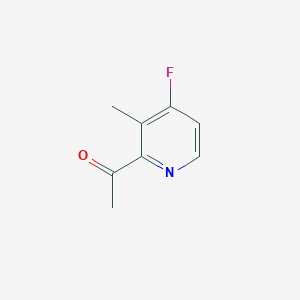
![methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)

